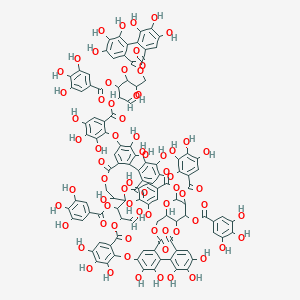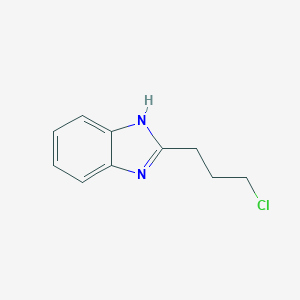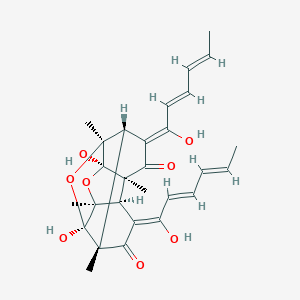
Trichodimerol
Overview
Description
Trichodimerol is a bio-active pentacycle isolate of Trichoderma . It is a natural product found in Trichoderma longibrachiatum, Trichoderma, and Penicillium .
Molecular Structure Analysis
The molecular formula of Trichodimerol is C28H32O8 . The molecular weight is 496.5 g/mol . The IUPAC name is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione .
Chemical Reactions Analysis
New insight into the mild and regioselective formation of silyl enol ethers, a new way to synthesize β-ketal ketones by a novel variation of the Mukaiyama Aldol reaction, and a number of unprecedented cascade reactions that furnish novel polycyclic, highly oxygenated compounds from simple starting materials are some of the key results from these studies .
Scientific Research Applications
Trichodimerol: A Comprehensive Analysis of Scientific Research Applications
Agriculture Biocontrol and Plant Growth Promotion: Trichodimerol has significant applications in agriculture, particularly as a biocontrol agent against soil phytopathogens. It acts through mycoparasitism, degradation of pathogen cell walls, competition for nutrients and space, and induction of plant resistance. This compound also promotes vigorous plant growth and an extensive root system when used as a foliar spray treatment on crops like tomatoes .
Medicine Anti-inflammatory Properties: In the medical field, Trichodimerol is known for its anti-inflammatory effects. It inhibits the secretion of proinflammatory factors such as tumor necrosis factor (TNF-α) and nitric oxide (NO), which are crucial in the inflammatory response . The underlying mechanisms of these effects are a current topic of research.
Environmental Science Ecological Significance and Biotechnological Applications: Trichodimerol plays a vital role in environmental science due to its ecological significance and biotechnological applications. It is used as a biofungicide for plant disease control and a biofertilizer for plant growth, resulting in high yield and productivity. This ensures food security and environmental security by reducing the use of hazardous agrochemicals .
Mechanism of Action
Target of Action
Trichodimerol, a natural product first isolated from Trichoderma longibraciatum , primarily targets cyclooxygenase (COX)-2 , inducible nitric oxide synthase (iNOS) , and nuclear transcription factor-kappaB (NF-κB) . These targets play crucial roles in the inflammatory response. Trichodimerol also interacts with the TLR4-MD2 complex , a key player in the innate immune response .
Mode of Action
Trichodimerol inhibits the production of inflammatory mediators such as COX-2 and iNOS . It also suppresses the protein expression of NF-κB, p-IKK, p-IκB, Toll-like receptor 4 (TLR4), NOD-like receptor thermal protein domain associated protein 3 (NLRP3), cysteinyl aspartate specific proteinase (Caspase)-1, and ASC . Molecular docking studies have shown that trichodimerol can directly combine with the TLR4-MD2 complex , obstructing the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 heterodimer .
Biochemical Pathways
Trichodimerol primarily affects the NF-κB and NLRP3 pathways . By inhibiting the production of inflammatory mediators and suppressing the protein expression of key players in these pathways, trichodimerol effectively inhibits inflammation . It also impacts the cAMP pathway , which plays a crucial role in the regulation of photoreceptor function and cellulase regulation on different carbon sources .
Pharmacokinetics
Its ability to inhibit inflammation in various in vitro macrophage models suggests that it may have good bioavailability .
Result of Action
Trichodimerol has been shown to reduce the production of nitric oxide (NO), reactive oxygen species (ROS), and the proinflammatory cytokines interleukin (IL)-6 and tumor necrosis factor (TNF)-α . This results in a significant reduction in inflammation, making trichodimerol a promising candidate for the development of new anti-inflammatory drugs .
Action Environment
The production of trichodimerol is influenced by various environmental factors. For instance, the presence of other microorganisms, environmental conditions, and the activity of global and local transcription factors can all impact the production of trichodimerol . Additionally, light-dependent regulation plays a role in the biosynthesis of trichodimerol .
Future Directions
Understanding the biosynthetic pathways of fungal pigments can help elucidate their roles in fungal growth processes . In addition, the first detailed proposed mechanism for the biosynthesis of trichodimerol is presented . Future research directions on studies related to Trichoderma spp. and their secondary metabolites in agroecosystems are also discussed .
properties
IUPAC Name |
(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOUJHGWJJEVMF-SZJYFORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichodimerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
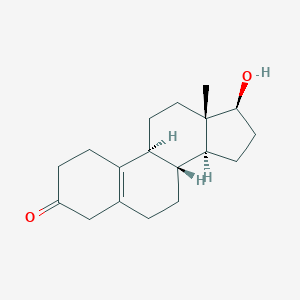
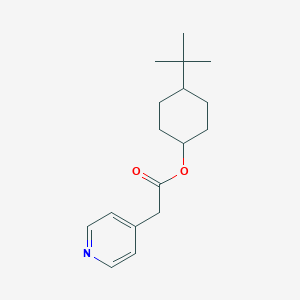
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
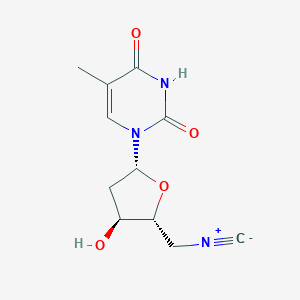

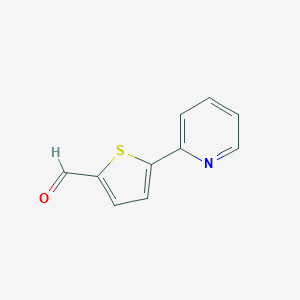
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)


